molecular formula C16H27N3O4 B13191961 tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate

tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate

Cat. No.: B13191961
M. Wt: 325.40 g/mol
InChI Key: TZNZNJXSKNQDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate is a synthetic organic compound featuring a cyclohexyl scaffold substituted with a hydroxyl group, a carbamate-protected amine, and a 3-ethyl-1,2,4-oxadiazole moiety. The tert-butyl carbamate group acts as a protective group for the amine, a common strategy in medicinal chemistry to enhance stability or modulate solubility during synthesis .

Properties

Molecular Formula

C16H27N3O4

Molecular Weight

325.40 g/mol

IUPAC Name

tert-butyl N-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C16H27N3O4/c1-5-12-18-13(23-19-12)10-16(21)8-6-7-11(9-16)17-14(20)22-15(2,3)4/h11,21H,5-10H2,1-4H3,(H,17,20)

InChI Key

TZNZNJXSKNQDPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCCC(C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate in the presence of a catalyst.

    Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized to introduce the hydroxy group and the oxadiazole moiety.

    Carbamate formation: The final step involves the reaction of the functionalized cyclohexyl derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally related molecules, focusing on heterocyclic systems, substituent effects, and pharmacological relevance.

Heterocyclic Core Modifications

The 1,2,4-oxadiazole ring in the target compound distinguishes it from analogs with other heterocycles. For example, compounds featuring thiazole rings, such as those reported in Pharmacopeial Forum (e.g., Thiazol-5-ylmethyl derivatives ), exhibit distinct electronic and steric properties. Thiazoles contain sulfur, which enhances π-π stacking interactions compared to the electron-deficient oxadiazole. This difference may influence binding affinity in biological targets, such as protease enzymes .

Substituent Effects on the Heterocycle

The 3-ethyl group on the oxadiazole ring impacts lipophilicity and metabolic stability. In contrast, analogs with bulkier substituents (e.g., hydroperoxypropan-2-yl in Thiazol-5-ylmethyl carbamates ) may exhibit altered solubility and oxidative stability.

Carbamate Protecting Groups

The tert-butyl carbamate group in the target compound contrasts with thiazolylmethyl carbamates in Pharmacopeial Forum compounds . Tert-butyl groups are highly lipophilic and resistant to enzymatic cleavage, making them ideal for in vitro stability.

Data Table: Key Structural and Hypothetical Properties

Property Target Compound Thiazol-5-ylmethyl Analogs
Heterocycle 1,2,4-oxadiazole Thiazole
Substituent on Heterocycle 3-Ethyl 2-(2-Hydroperoxypropan-2-yl)
Carbamate Group tert-Butyl Thiazol-5-ylmethyl
Molecular Weight (Da) ~352.4 (calculated) ~450–500 (estimated)
Lipophilicity (LogP) Moderate (predicted ~2.5) Higher (~3.0–3.5 due to thiazole)
Stability Stable under basic conditions Susceptible to peroxide degradation
Potential Bioactivity Enzyme inhibition (hypothetical) Protease inhibition (implied by structure)

Research Findings and Implications

  • Synthetic Accessibility : The tert-butyl carbamate group simplifies synthesis by avoiding complex protection/deprotection steps required for hydroperoxy-containing analogs .
  • Metabolic Stability : The ethyl-oxadiazole moiety may resist oxidative metabolism better than thiazole derivatives, which could be advantageous in drug design.

Biological Activity

tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate is a complex organic compound notable for its unique structural features that include a tert-butyl group, a hydroxycyclohexyl moiety, and an oxadiazole ring. This compound has garnered attention in various research fields due to its significant biological activity, which suggests potential therapeutic applications.

The molecular formula of this compound is C16H26N4O3, with a molecular weight of approximately 326.40 g/mol. Its structure allows for diverse interactions with biological macromolecules, making it a candidate for further exploration in medicinal chemistry.

Research indicates that this compound interacts with various enzymes and receptors. These interactions are crucial for modulating biological processes such as enzyme inhibition and receptor activation, which can lead to therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound demonstrate antimicrobial properties. For instance, derivatives of oxadiazole have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 16 μg/mL, indicating their potential effectiveness against resistant bacterial strains .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated in vitro using various cell lines. Notably, one study reported that certain derivatives maintained over 100% cell viability at concentrations up to 32 μg/mL in MCF-7 cells, suggesting favorable toxicity profiles . This indicates that while the compound exhibits biological activity, it may also possess a degree of safety for host tissues.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
tert-butyl carbamateSimpler structure with carbamate groupLacks oxadiazole moiety
3-hydroxycyclohexyl carbamateSimilar hydroxy groupDoes not contain oxadiazole
3-(2-hydroxyethyl)-1,2,4-oxadiazoleContains oxadiazole but lacks cyclohexaneDifferent functional groups
1-(tert-butoxycarbonyl)-piperidineContains carbamate structurePiperidine ring instead of cyclohexane

This comparison highlights the unique combination of oxadiazole and hydroxycyclohexane functionalities in this compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds containing oxadiazole rings. For example:

  • Antibacterial Activity : A study investigated new derivatives of phenylthiazoles with a tert-butyl moiety against MRSA and found promising results with MIC values as low as 4 μg/mL .
  • Antifungal Activity : Compounds related to oxadiazoles have shown antifungal activity against resistant strains of Candida albicans. The effectiveness ranged from MIC values of 4–16 μg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.